1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Catalog No.
S773794
CAS No.
4271-96-9
M.F
C6H12N2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

CAS Number

4271-96-9

Product Name

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

IUPAC Name

1,2-dimethyl-5,6-dihydro-4H-pyrimidine

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C6H12N2/c1-6-7-4-3-5-8(6)2/h3-5H2,1-2H3

InChI Key

ZFDWWDZLRKHULH-UHFFFAOYSA-N

SMILES

CC1=NCCCN1C

Synonyms

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine; 2,3-Dimethyl-3,4,5,6-tetrahydropyrimidine;

Canonical SMILES

CC1=NCCCN1C

Synthesis of Pyrantel Derivatives with Nematocidal Activity

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine has been used as a reagent in the synthesis of pyrantel derivatives. Pyrantel is a broad-spectrum anthelmintic drug, meaning it is effective against a variety of parasitic worms (nematodes) that infect animals. These pyrantel derivatives have been shown to possess nematocidal activity, meaning they can kill nematodes.

Here are some sources for this information:

  • National Institutes of Health: )
  • World Health Organization:

Preparation of Hapten Antibodies for Terpenoid Cyclization

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine has also been used as a reactant in the preparation of hapten antibodies. Hapten antibodies are antibodies that bind specifically to small molecules, which are called haptens. In this case, 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine is used to create hapten antibodies that can evoke terpenoid cyclization. Terpenoids are a large class of natural products with diverse biological activities. Terpenoid cyclization is a chemical reaction that is involved in the biosynthesis of many terpenoids.

Here are some sources for this information:

  • ScienceDirect:
  • National Center for Biotechnology Information: )

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with two methyl groups attached at the 1 and 2 positions. It is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical compounds, including nematocidal agents like pyrantel. This compound is typically a faint yellow to colorless liquid and is classified under the Chemical Abstracts Service with the number 4271-96-9 .

DMTPH itself doesn't have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other molecules with specific functionalities [, ].

  • Information regarding specific hazards or safety concerns associated with DMTPH is limited in publicly available scientific publications. As with any chemical, it's advisable to handle it with proper laboratory precautions.
, notably:

  • Reactions with Aroyl Chlorides: It reacts with aroyl chlorides to form N,N-disubstituted derivatives without forming carbon-carbon bonds. This reaction highlights its reactivity and potential for further functionalization .
  • Thioacylation: In the presence of sulfur and salicylaldehydes, it undergoes thioacylation reactions, although these do not yield the expected products under certain conditions .

These reactions demonstrate its versatility as a building block in organic synthesis.

The biological activity of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine is significant mainly due to its role as a precursor in the synthesis of pyrantel derivatives. Pyrantel is known for its nematocidal properties, making this compound relevant in veterinary medicine and parasitology . Its derivatives exhibit activity against various parasitic infections.

The primary applications of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine include:

  • Pharmaceutical Intermediates: It serves as a precursor for synthesizing various drugs, particularly those targeting parasitic infections.
  • Research Chemicals: Utilized in laboratory settings for developing new chemical entities and studying their biological effects.

Interaction studies involving 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine primarily focus on its reactivity with other chemical species in synthetic pathways. Its ability to form derivatives through reactions with aroyl chlorides has been explored extensively. Additionally, its interactions with biological systems are significant due to its role in developing nematocidal agents .

Several compounds share structural similarities with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Methyl-1,4-pyrimidinediaminePyrimidine derivativeContains two amine groups; used in various syntheses
PyrantelPyrimidine derivativeKnown nematocide; derived from 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine
4-MethylpyrimidinePyrimidine derivativeExhibits different biological activities; simpler structure

Uniqueness of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

What sets 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine apart from similar compounds is its specific methylation pattern and its established role as an intermediate in the synthesis of biologically active compounds like pyrantel. Its unique structure allows it to participate in diverse

The Biginelli reaction represents one of the fundamental multicomponent reactions for synthesizing tetrahydropyrimidine derivatives. While the classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea/thiourea, the synthesis of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine employs modified approaches utilizing N-methylaminopropylamine and methyl acetoacetate as key starting materials.

A high-yield synthetic pathway for 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine, as detailed in a patent, involves a sequential process beginning with the dissolution of methyl acetoacetate in toluene. N-methylaminopropylamine is then carefully added under controlled temperature conditions (25-30°C), followed by thermal insulation for 2-6 hours. The reaction mixture undergoes decompression dehydration (45-50°C, 2.0-3.5 KPa), after which a catalyst is introduced. The reaction is then heated to 130-140°C for 1-3 hours before final distillation steps to obtain the pure product.

This method significantly improves upon earlier approaches, achieving yields exceeding 90% compared to the 75-85% yields reported in previous literature. The reaction pathway is illustrated in Figure 1, demonstrating the cyclization mechanism that leads to the formation of the tetrahydropyrimidine ring.

Table 1: Comparison of Catalysts for Biginelli-Type Synthesis of Tetrahydropyrimidine Derivatives

CatalystTypeConcentration*Reaction TimeTemperature (°C)Yield (%)Ref
CuCl₂·2H₂OLewis acid0.02-0.0520-40 minRoom temp90-95
AlCl₃Lewis acid0.02-0.201-3 hours130-140>90
ZnCl₂Lewis acid0.02-0.201-3 hours130-140>90
FeCl₃Lewis acid0.02-0.201-3 hours130-140>90
HClBrønsted acidCatalytic3 hoursReflux75-85
DABCOOrganocatalyst10 mol%2-4 hours60-7080-85

*Concentration expressed as weight ratio relative to methyl acetoacetate for metal catalysts; mol% for others

Copper(II) chloride dihydrate (CuCl₂·2H₂O) has emerged as a particularly effective catalyst for tetrahydropyrimidine synthesis. The catalytic mechanism involves Cu(II) coordination with carbonyl groups of the reactants, facilitating intermediate formation and subsequent cyclization. This approach has been successfully employed in both conventional solution-phase reactions and more modern solvent-free methodologies.

The catalytic cycle for Lewis acid-mediated synthesis of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine involves initial coordination of the Lewis acid with the carbonyl oxygen of methyl acetoacetate, enhancing its electrophilicity. This is followed by nucleophilic attack from the N-methylaminopropylamine, condensation, and finally cyclization to form the tetrahydropyrimidine ring. The catalyst is regenerated during the final step, allowing for catalytic quantities to be effective.

Research has demonstrated that catalyst selection critically impacts both reaction efficiency and product yield. In the absence of appropriate catalysts, tetrahydropyrimidine formation proceeds poorly, with diminished yields and extended reaction times. Recent developments include the exploration of nanocatalysts, which offer enhanced surface area and catalytic activity, potentially enabling even more efficient synthetic pathways.

Solvent-Free and Green Chemistry Strategies for Cyclocondensation

Environmental considerations have driven significant innovation in tetrahydropyrimidine synthesis, with numerous green chemistry approaches developed to minimize waste generation and enhance reaction efficiency. These methodologies align with modern sustainability principles while frequently delivering improved yields and reduced reaction times.

The "Grindstone Chemistry Technique" represents an elegant solvent-free approach for synthesizing tetrahydropyrimidine derivatives. This method involves mechanically grinding the reactants with a catalytic amount of CuCl₂·2H₂O, eliminating the need for organic solvents during the reaction phase. For 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one synthesis, the grindstone method achieved significantly higher yields (2.1g purified product) compared to conventional methods (1.56g) while reducing reaction time from 180 minutes to just 20 minutes.

Table 2: Comparison of Conventional vs. Green Chemistry Approaches for Tetrahydropyrimidine Synthesis

ParameterConventional MethodGrindstone ChemistryUltrasound-AssistedRef
Reaction time180 min20 min5-20 min
TemperatureRefluxRoom temperature50°C
Solvent requirementSignificantMinimal/NoneMinimal
CatalystHCl (4.0 ml)CuCl₂·2H₂O (1.0 g)None required
Crude yield (g)*1.7322.3Up to 99%
Purified yield (g)*1.5602.1-
Environmental impactHigherLowerLowest

*For 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one synthesis

Ultrasound-assisted synthesis represents another breakthrough in green chemistry approaches for tetrahydropyrimidine derivatives. This "sonochemistry" methodology leverages ultrasonic irradiation to dramatically enhance reaction rates, increasing reactivities by nearly a million-fold. The process typically operates at moderate temperatures (50°C) without requiring additional acid catalysts, producing excellent yields (up to 99%) in remarkably short timeframes (5-20 minutes).

The mechanistic advantages of ultrasound-assisted synthesis stem from acoustic cavitation, which generates localized high temperatures and pressures at the microscopic level. This phenomenon accelerates molecular collisions and enhances mass transfer, dramatically improving reaction kinetics while operating at macroscopically mild conditions. The elimination of additional catalysts further simplifies purification processes and reduces waste generation.

Comparative analysis of these green chemistry approaches demonstrates their substantial advantages over conventional methods. Beyond environmental benefits, these techniques frequently deliver superior results in terms of reaction efficiency, yield, and product purity. The integration of these methodologies into industrial processes offers promising pathways for more sustainable large-scale production of tetrahydropyrimidine derivatives.

Industrial-Scale Synthesis Optimization Using Lewis Acid Catalysts

Transitioning laboratory-scale synthesis of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine to industrial production presents unique challenges requiring optimization of reaction parameters, catalyst selection, and process engineering to ensure economic viability and environmental sustainability.

Industrial-scale synthesis of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine primarily employs two methodological approaches. The first involves the reaction between methyl acetoacetate and N-methylaminopropylamine in the presence of Lewis acid catalysts, as detailed in section 1.1. The second approach utilizes catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine, which subsequently undergoes cyclization in the presence of copper chloride.

Lewis acid catalysts play a pivotal role in industrial synthesis optimization. Aluminum chloride, zinc chloride, cupric chloride, and iron trichloride have all demonstrated excellent catalytic activity, facilitating high-yield production exceeding 90%. These catalysts function by activating carbonyl groups and promoting cyclization reactions, with optimal concentrations ranging from 0.02 to 0.20 times the weight of methyl acetoacetate.

Table 3: Optimization Parameters for Industrial-Scale Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

ParameterOptimal RangeImpact on ProcessRef
Methyl acetoacetate:toluene ratio1:1 to 1:1.5Solubility and reaction homogeneity
N-methylaminopropylamine addition0.6-0.8× methyl acetoacetate weightStoichiometric balance
Initial reaction temperature25-30°CControls exothermic reaction
Thermal insulation period2-6 hoursEnsures complete intermediate formation
Dehydration temperature45-50°CPrevents side reactions
Dehydration pressure2.0-3.5 KPaEfficient water removal
Catalyst concentration0.02-0.20× methyl acetoacetate weightOptimal cyclization rate
Final reaction temperature130-140°CComplete cyclization
Final reaction time1-3 hoursEnsures high conversion

Process optimization for industrial production extends beyond reaction parameters to include solvent recovery and waste minimization strategies. The patent methodology describes a process for recovering toluene under reduced pressure (2.0-3.5 KPa) after the dehydration step, enabling solvent recycling and reducing environmental impact. Similarly, unreacted methyl acetoacetate is recovered through distillation and reintroduced into the process, enhancing economic efficiency.

Scale-up considerations for industrial production include heat transfer management, mixing efficiency, and safety protocols. The exothermic nature of the initial reaction between methyl acetoacetate and N-methylaminopropylamine necessitates careful temperature control through regulated addition rates and efficient cooling systems. Similarly, the vacuum distillation processes require specialized equipment designed for industrial-scale operation.

The industrial methodology offers several advantages over laboratory-scale synthesis, including simplified reaction conditions that avoid extreme parameters, high yields exceeding 90%, reduced waste generation, and process stability conducive to consistent large-scale production. These factors collectively contribute to the economic viability of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine production for pharmaceutical and other industrial applications.

Recent innovations in catalyst technology have explored heterogeneous and recyclable catalysts, which offer simplified product separation and catalyst recovery. Nanocatalysts, in particular, have demonstrated enhanced catalytic activity due to their high surface area-to-volume ratios, potentially enabling reduced catalyst loadings and further process optimization.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (31.43%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (52.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (99.05%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (98.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

4271-96-9

Wikipedia

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

General Manufacturing Information

Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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